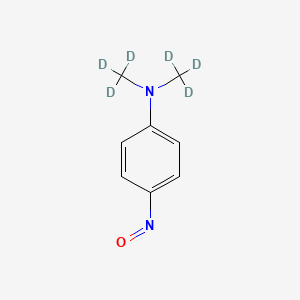

p-(Dimethyl-d6-amino)nitrosobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitroso-N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEWLCATCRTSGF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Deuterium Incorporation

Chemo- and Regioselective Synthesis of p-(Dimethyl-d6-amino)nitrosobenzene

The primary and most direct route for the synthesis of this compound involves the nitrosation of N,N-(dimethyl-d6)aniline. This reaction is a classic example of an electrophilic aromatic substitution, where the nitrosonium ion (NO⁺) acts as the electrophile. The reaction is highly chemo- and regioselective.

Cheoselectivity: The nitrosation specifically targets the aromatic ring rather than other potentially reactive sites in the molecule. The reaction conditions are typically mild, which helps to avoid side reactions.

Regioselectivity: The dimethylamino group is a strong activating group and an ortho, para-director. Due to the steric hindrance imposed by the bulky dimethylamino group, the electrophilic attack of the nitrosonium ion occurs almost exclusively at the para-position, leading to the desired p-substituted product with high selectivity.

A typical synthetic procedure involves dissolving N,N-(dimethyl-d6)aniline in an acidic medium, such as hydrochloric acid, and cooling the solution to below 0°C. du.ac.in A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature. du.ac.in The acidic conditions generate nitrous acid (HNO₂), which then forms the nitrosonium ion. The reaction yields this compound hydrochloride as a precipitate, which can be neutralized with a base like sodium hydroxide (B78521) to afford the free base. du.ac.in

| Reaction Step | Reagents and Conditions | Purpose |

| Starting Material | N,N-(dimethyl-d6)aniline | Provides the deuterated aromatic amine precursor. |

| Nitrosation | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-10°C | In situ generation of the nitrosonium ion (NO⁺) for electrophilic aromatic substitution. du.ac.in |

| Product Formation | --- | Highly regioselective formation of the para-nitroso derivative. |

| Isolation | Filtration, followed by neutralization (e.g., with NaOH) | Isolation of the hydrochloride salt, which is then converted to the free base. du.ac.in |

Strategies for Deuterium (B1214612) Labeling and Isotopic Purity Assessment

The synthesis of this compound requires a precursor that is already appropriately deuterated. The key starting material, N,N-(dimethyl-d6)aniline, can be prepared through several methods, such as the reductive amination of a suitable carbonyl compound with deuterated reagents or the alkylation of aniline (B41778) with a deuterated methyl source.

Once synthesized, the assessment of isotopic purity is critical. nih.govrsc.org This is typically achieved using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): ESI-HRMS can distinguish between isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative abundances of the molecular ions corresponding to different numbers of deuterium atoms, the isotopic enrichment can be accurately calculated. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to detect the presence of any residual protons at the labeled positions. The absence or significant reduction of signals corresponding to the dimethylamino protons confirms successful deuteration. ¹³C NMR can also be useful, as the coupling patterns with deuterium differ from those with protium. rsc.org

Table of Isotopic Purity Assessment Methods

| Technique | Information Provided | Key Advantages |

|---|---|---|

| ESI-HR-MS | Precise mass-to-charge ratio, allowing for the determination of the relative abundance of H/D isotopologues. nih.gov | High sensitivity, low sample consumption, and provides quantitative data on isotopic enrichment. nih.gov |

| NMR Spectroscopy | Confirms the position of deuterium labels and the absence of residual protons. rsc.org | Provides detailed structural information and confirms the site of deuteration. |

Exploration of Novel Synthetic Pathways for Related Deuterated Nitrosoarene Derivatives

While direct nitrosation is effective for this compound, research into novel synthetic pathways for deuterated nitrosoarenes is ongoing. These methods often focus on late-stage deuteration, which can be more efficient for complex molecules. acs.org

One promising approach is the use of hydrogen isotope exchange (HIE) reactions. researchgate.net These reactions, often catalyzed by transition metals, allow for the direct replacement of C-H bonds with C-D bonds. acs.orgbohrium.com For instance, arenes and heteroarenes can be deuterated using D₂O as the deuterium source in the presence of specialized catalysts like atomically dispersed iron-phosphorus pair sites. acs.orgbohrium.com Such methods offer the potential for high efficiency and regioselectivity under mild conditions. acs.org

Another strategy involves the synthesis of deuterated building blocks that can then be converted into nitrosoarenes. For example, the reductive methylation of iodoanilines using deuterated formaldehyde (B43269) or other deuterated C1 sources can produce deuterated anilines, which can then be nitrosated. spbu.ru Furthermore, advancements in the synthesis of indoles from nitroarenes suggest various reductive cyclization strategies that could be adapted for preparing deuterated N-heterocyclic compounds from deuterated nitro precursors. rsc.org

Methodological Advancements in Scale-Up for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for research applications presents several challenges. These include the cost and availability of deuterated starting materials and the efficiency of the synthetic process.

Recent advancements aim to address these issues. The development of more robust and cost-effective catalysts for deuteration is a key area of focus. acs.org For example, the use of non-noble metal single-atom catalysts for HIE reactions represents a move towards more sustainable and economical processes. acs.orgbohrium.com

Sophisticated Spectroscopic Characterization and Electronic Structure Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Analysis and Molecular Dynamics

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of p-(Dimethyl-d6-amino)nitrosobenzene in solution.

The significant delocalization of the lone pair of electrons from the N,N-dimethylamino group into the aromatic ring and subsequently to the nitroso group imparts a degree of double-bond character to the C-NMe2 and C-NO bonds. This restricts rotation around these bonds, a phenomenon that can be quantitatively studied using variable temperature (VT) NMR spectroscopy. acs.org

In aqueous solutions (D2O), the rotational barrier for the C-NO bond has been determined, with a Gibbs free energy of activation (ΔG‡) of 61.1 kJ/mol at 298 K. acs.orgnih.gov This indicates a relatively slow rotation on the NMR timescale at lower temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of the distinct NMR signals for the aromatic protons. acs.org Interestingly, the rotation around the C-NMe2 bond is faster, with its NMR signal remaining a sharp singlet even at 2 °C in water, indicating a lower rotational barrier compared to the C-NO bond under these conditions. acs.org

The solvent environment plays a crucial role in these rotational barriers. For instance, the barrier to C-NO rotation is approximately 8 kJ/mol higher in D2O compared to the less polar solvent CDCl3. acs.org This is attributed to the stabilization of the planar, dipolar quinonoid resonance structure by hydrogen bonding with water molecules. acs.org

Encapsulation of the molecule within a host, such as an octa acid (OA) capsule, further influences these dynamics. Within the confined space of the OA capsule, the rotational barriers for both the C-NO and C-NMe2 bonds are affected. At 2 °C, the rotations are slow enough to observe distinct signals for all aromatic protons and the two N-methyl groups. acs.orgnih.gov The coalescence of the N-methyl signals and the upfield aromatic signals occurs at approximately 293 K, yielding ΔG‡ values of around 60.2 kJ/mol for C-NO rotation and 59.8 kJ/mol for C-NMe2 rotation within the capsule. acs.orgnih.gov

| Parameter | Condition | Value (kJ/mol) |

| ΔG‡ (C-NO Rotation) | In D₂O at 298 K | 61.1 |

| ΔG‡ (C-NO Rotation) | In CDCl₃ at 298 K | 52.8 - 53.6 |

| ΔG‡ (C-NO Rotation) | In Octa Acid Capsule at 293 K | ~60.2 |

| ΔG‡ (C-NMe₂ Rotation) | In Octa Acid Capsule at 293 K | ~59.8 |

Table 1: Experimentally determined rotational energy barriers for p-(Dimethylamino)nitrosobenzene (non-deuterated analogue) under various conditions. acs.orgnih.gov

While specific ²H NMR data for this compound is not extensively detailed in the provided search results, the principles of deuterium (B1214612) NMR are highly relevant. ²H NMR would be instrumental in directly probing the environment of the deuterated methyl groups. The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electric field gradient, which changes with molecular orientation and dynamics.

In the context of this molecule, ²H NMR could be used to:

Confirm Isotopic Labeling: Verify the specific and complete deuteration of the dimethylamino groups.

Study Anisotropic Tumbling: In different solvent environments or when encapsulated, the molecule may exhibit anisotropic tumbling. ²H NMR relaxation measurements can provide detailed information about the rotational correlation times along different molecular axes.

Investigate Exchange Processes: If the deuterated methyl groups were involved in any chemical exchange, such as with protons from the solvent, this could be monitored by the appearance of corresponding signals and changes in relaxation times.

Given that the non-deuterated analogue exists exclusively as a monomer in various organic solvents and in water, studies on positional isomerism related to dimer formation are less pertinent for this specific compound. nih.govresearchgate.net However, the use of deuterated solvents like DMSO-d6 and D2O in studies of the non-deuterated analogue underscores the importance of isotopic labeling in NMR spectroscopy for distinguishing solvent from solute signals and for probing solvent effects on molecular dynamics. acs.orgnih.gov

Vibrational Spectroscopies (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is sensitive to the masses of the atoms involved in a particular vibration. The substitution of hydrogen with deuterium in the dimethylamino group of this compound will lead to predictable shifts in the vibrational frequencies associated with this group.

Specifically, the C-H stretching, bending, and rocking vibrations of the methyl groups would be expected to shift to lower frequencies (longer wavelengths) upon deuteration. This isotopic shift can be approximated by the reduced mass relationship, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

While specific IR and Raman spectra for this compound were not found in the search results, studies on related molecules like p-NN-dimethylaminobenzonitrile demonstrate that there is considerable mixing between the modes of the aromatic ring and the dimethylamino group. rsc.org This suggests that deuteration of the methyl groups could also induce smaller shifts in some of the ring vibrations.

By comparing the vibrational spectra of this compound with its non-deuterated counterpart, a detailed assignment of the vibrational modes of the dimethylamino group can be achieved. This would also provide insight into the extent of coupling between the vibrations of the substituent and the aromatic ring.

Electronic Absorption and Emission Spectroscopy for Charge Transfer and Excited State Dynamics

The electronic spectrum of molecules like p-(Dimethylamino)nitrosobenzene is characterized by intramolecular charge transfer (ICT) transitions. The strong electron-donating dimethylamino group and the electron-withdrawing nitroso group facilitate a significant transfer of electron density from the donor to the acceptor upon photoexcitation. acs.org

The absorption spectrum of the non-deuterated analogue, p-(Dimethylamino)nitrosobenzene, exhibits a strong absorption band in the visible region, which is responsible for its characteristic color. acs.org This band is assigned to a π → π* transition with significant ICT character. The position of this absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if formed)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy would be relevant if the molecule were to be oxidized or reduced to form a radical cation or radical anion, respectively.

Nitrosobenzene (B162901) derivatives are known to act as spin-trapping agents, reacting with transient radicals to form more stable nitroxide radicals that are readily detectable by EPR. However, there is no direct evidence from the provided search results to suggest that this compound itself readily forms stable radical intermediates under normal conditions. The focus of the cited research is on its rotational dynamics and encapsulation. acs.orgnih.govresearchgate.net

Should this compound be subjected to conditions that promote one-electron transfer processes (e.g., electrochemical oxidation/reduction or reaction with strong oxidizing/reducing agents), EPR spectroscopy would be the definitive method to identify and characterize any resulting radical species. The hyperfine coupling constants observed in the EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Isotopic Tracing

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of this compound and for its use in isotopic tracing studies.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule, with the mass of this compound being approximately 156.22 g/mol . clearsynth.compharmaffiliates.com The presence of the six deuterium atoms provides a distinct isotopic signature that is readily identifiable.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern can be compared to that of the non-deuterated analogue to understand how the deuterium labeling affects the fragmentation process. This information is valuable for structural elucidation and for developing quantitative analytical methods.

As an isotopically labeled compound, this compound is an ideal internal standard for quantitative analysis of its non-deuterated counterpart using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). lgcstandards.comrsc.org Its chemical and physical properties are nearly identical to the analyte, but its mass is different, allowing for accurate and precise quantification.

Furthermore, its use as a labeled intermediate in the synthesis of other molecules, such as Meldola Blue, allows for mechanistic studies of chemical reactions. clearsynth.compharmaffiliates.com By tracking the incorporation of the deuterium-labeled fragment into the final product, the reaction pathway can be elucidated.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Kinetic Isotope Effect (KIE) Studies in Reaction Rate Determination and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reactions with light and heavy isotopes. wikipedia.org The substitution of hydrogen with deuterium (B1214612) in the dimethylamino group of p-aminonitrosobenzene to form p-(dimethyl-d6-amino)nitrosobenzene allows for the study of both primary and secondary KIEs, as well as solvent isotope effects, providing detailed information about the transition states of its reactions.

Primary deuterium KIEs are observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. core.ac.ukutdallas.edu For reactions involving this compound, a primary KIE would be expected if a C-D bond of the deuterated methyl group is cleaved during the slowest step. The magnitude of the primary KIE is often indicative of the degree of bond breaking in the transition state. core.ac.uk

Secondary deuterium KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.org In the case of this compound, any reaction where the C-D bonds remain intact but the hybridization of the carbon or nitrogen atom of the dimethylamino group changes would exhibit a secondary KIE. For instance, a change from sp3 to sp2 hybridization at the nitrogen atom during a reaction would lead to a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 would result in an inverse secondary KIE (kH/kD < 1). wikipedia.orgepfl.ch Studies on the N-deethylation of lidocaine, which involves a similar N-dialkylamino group, have shown that deuterium substitution can lead to both primary and secondary isotope effects, helping to probe the mechanism of oxidative N-dealkylation. nih.gov

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as D2O, instead of a protic solvent like H2O. libretexts.org These effects can arise from several factors, including the direct participation of the solvent as a reactant (primary SIE), rapid hydrogen exchange between the substrate and the solvent, or changes in solvation of the reactants and transition state. libretexts.orgmdpi.com The viscosity difference between H2O and D2O must also be considered when interpreting SIEs. mdpi.com For reactions involving this compound, a significant solvent isotope effect was observed for the rotation around the C–NO bond. The free energy of activation for this rotation is approximately 8 kJ/mol higher in D2O compared to CDCl3. acs.org This is attributed to the stabilization of the planar, dipolar quinonoid ground state structure of the molecule by hydrogen bonding with water, which raises the rotational barrier. acs.org

Dimerization and Dissociation Dynamics of Nitrosoarenes

Aromatic C-nitroso compounds, including this compound, exhibit a characteristic ability to reversibly dimerize, forming azodioxy compounds. researchgate.netresearchgate.net In the solid state, they typically exist as these dimers, which can dissociate into the monomeric form when dissolved in a solution. researchgate.netresearchgate.net The monomeric form is often characterized by a distinct blue or green color. acs.orgresearchgate.net

The propensity for dimerization is influenced by substituents on the aromatic ring. Electron-donating groups, such as the N,N-dimethylamino group in this compound, tend to decrease the tendency for dimerization. nih.gov This is due to the increased electron delocalization from the amino group into the aromatic ring and the nitroso group. acs.org This delocalization also slows down the rotation around the C–NO bond. acs.org The equilibrium between the monomer and dimer can be influenced by the solvent environment. For instance, some nitrosobenzenes that exist as monomers in organic solvents shift towards the dimer form in water, a phenomenon attributed to the dipolar stabilization of the polar dimer structure by water. nih.gov

The dimerization process is a dynamic covalent reaction and represents a form of self-assembly. acs.orgresearchgate.net The study of these dynamics is crucial as the dimerization can lead to an "inactive" reservoir of the compound, affecting its availability for synthetic reactions. researchgate.net

Oxidation-Reduction Chemistry and Redox Mechanisms

The nitroso group is known to be a strong electron-withdrawing group, which influences the redox chemistry of the molecule. thieme-connect.com The redox behavior of nitroso compounds is complex and can involve both the nitroso group itself and the aromatic ring. In the context of this compound, the electron-donating dimethylamino group significantly affects the electron density of the aromatic system and, consequently, its oxidation-reduction potential.

While specific studies on the redox mechanisms of this compound are not extensively detailed in the provided search results, the general chemistry of nitrosoarenes suggests they can participate in various redox processes. For example, they can be reduced to the corresponding anilines or oxidized. The presence of the electron-donating amino group would likely make the aromatic ring more susceptible to oxidation. In reactions involving arylamines and an oxidizing agent like selenium dioxide, oxidative polymerization can occur. beilstein-journals.org However, if the lone pair of the amine is delocalized, as in the case of this compound, this can suppress polymerization and favor other reaction pathways. beilstein-journals.org

Electrophilic and Nucleophilic Substitution Reactions and Regioselectivity

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic substitution is strongly governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitroso group.

The powerful electron-donating nature of the dimethylamino group makes the aromatic ring highly activated towards electrophilic substitution. This directing effect would favor substitution at the positions ortho to the amino group. Conversely, the nitroso group is a deactivating group for electrophilic substitution.

For nucleophilic aromatic substitution (SNAr), the nitroso group, being a strong electron-withdrawing substituent (even stronger than a nitro group), activates the ring towards attack by nucleophiles. thieme-connect.com In N-aryl-2-nitrosoanilines, nucleophilic substitution of a halogen occurs preferentially at the position para to the nitroso group. thieme-connect.com This high regioselectivity is a valuable feature in synthetic chemistry. thieme-connect.com In this compound, the presence of the strong electron-donating amino group para to the nitroso group would generally disfavor nucleophilic substitution on the ring. However, if other leaving groups were present on the ring, the directing effects of both substituents would need to be considered.

Photochemical and Thermal Transformations

The chemical reactivity and transformation pathways of this compound are significantly influenced by thermal energy and, to a lesser extent, by photochemical processes described for analogous compounds. The presence of the electron-donating N,N-bis(trideuteriomethyl)amino group plays a crucial role in its behavior, particularly concerning its monomeric state and rotational dynamics.

Intramolecular Dynamics and Thermal Transformations

Unlike many other nitrosobenzene (B162901) compounds that exist in equilibrium with their azodioxide dimers, p-(dimethylamino)nitrosobenzene, the non-deuterated analog of the title compound, exists exclusively as a monomer in solution, a characteristic attributed to the strong electron-donating effect of the dimethylamino group. acs.orgmiami.eduresearchgate.net This property simplifies the study of its intrinsic thermal transformations, which are dominated by the rotational dynamics around the C–NO and C–NMe₂ bonds. acs.org

The rotation about the C–NO bond is a key thermal process. The energy barrier for this rotation is notably high due to the significant delocalization of the nitrogen lone pair from the amino group into the aromatic ring and the nitroso group. acs.org This delocalization imparts a quinonoid character to the molecule's structure. miami.edu Variable temperature (VT) NMR studies on the non-deuterated analog have been instrumental in quantifying the free energy of activation (ΔG‡) for this rotational barrier. These studies reveal a strong dependence on the solvent environment. acs.org

Research has shown that in a nonpolar aprotic solvent like chloroform-d (B32938) (CDCl₃), the energy barrier for C–NO rotation is considerably lower than in a polar protic solvent like deuterium oxide (D₂O). The higher barrier in water is hypothesized to result from the stabilization of the planar, dipolar quinonoid ground state by hydrogen bonding with water molecules. acs.org Encapsulation within a supramolecular host, such as an octa acid capsule, further restricts the intramolecular C–N rotations, demonstrating that the immediate chemical environment can be used to control these dynamic processes. acs.orgnih.gov

Table 1: Solvent Effect on the Rotational Energy Barrier of the C–NO Bond in p-(Dimethylamino)nitrosobenzene

| Solvent | Temperature (K) | Rotational Barrier (ΔG‡, kJ/mol) | Reference |

|---|---|---|---|

| CDCl₃ | 298 | 52.8 - 53.6 | acs.org |

This interactive table summarizes the free energy of activation for C-NO bond rotation in different solvent environments.

Another identified thermal transformation pathway for related N,N-dimethyl-p-nitrosoaniline is the ene reaction. ucl.ac.uk When heated with olefins such as 2-methyl-2-pentene (B165383) at moderate temperatures (20-140 °C), it forms the corresponding N-alkenyl-p-benzoquinoneimine-N-oxide. This demonstrates a pathway for C-N bond formation under thermal conditions. ucl.ac.uk

Photochemical Reactivity Considerations

While specific photochemical studies on this compound are not extensively detailed in the literature, the general reactivity of C-nitroso compounds suggests potential transformation pathways. One such pathway is the homolytic cleavage of the C–NO bond upon absorption of light energy to yield an aryl radical and nitric oxide. researchgate.net Furthermore, nitroso compounds are known participants in photochemical reactions, which can be harnessed for applications like spatiotemporal drug release or the synthesis of complex molecules, although specific examples for the title compound are not provided. caltech.edu The general mechanism for the reduction of nitroaromatics, which proceeds through a nitroso intermediate, involves multiple steps that can be influenced by photochemical conditions, eventually leading to the corresponding amine. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-(Dimethylamino)nitrosobenzene |

| Nitrosobenzene |

| Azodioxide |

| Chloroform-d (CDCl₃) |

| Deuterium oxide (D₂O) |

| N,N-bis(trideuteriomethyl)aniline |

| 4-nitroso-N,N-bis(trideuteriomethyl)aniline |

| Octa acid |

| N,N-dimethyl-p-nitrosoaniline |

| 2-methyl-2-pentene |

| N-alkenyl-p-benzoquinoneimine-N-oxide |

| Nitric oxide |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and molecular orbitals of nitrosobenzene (B162901) derivatives. mdpi.comtandfonline.com These calculations help in understanding the distribution of electrons within the molecule and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net

For instance, DFT calculations have been employed to study the monomer-dimer equilibrium of aromatic C-nitroso compounds. acs.org The choice of functional and basis set, such as B3LYP/6-31G**, has been shown to be effective for geometry optimization and frequency calculations of similar aniline (B41778) derivatives. scispace.com The inclusion of dispersion corrections, like Grimme's D3 method, is often necessary to accurately model non-covalent interactions. mit.edu

The electronic properties of p-(Dimethylamino)nitrosobenzene, the non-deuterated analogue, are significantly influenced by the strong electron-donating dimethylamino group and the electron-withdrawing nitroso group. This leads to a substantial charge transfer character and a quinonoid-like structure, which affects the rotational barrier of the C-NO bond. miami.edu The extensive delocalization of the lone pair of electrons from the N,N-dimethylamino group into the aromatic ring and the nitroso group is a key feature that can be quantified through computational methods. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. instras.comwhiterose.ac.uk For p-(Dimethyl-d6-amino)nitrosobenzene, MD simulations can be used to explore the rotational dynamics of the dimethylamino and nitroso groups and to understand how these motions are influenced by the solvent environment. nih.govsemanticscholar.org

In a study of the related compound 4-(N,N-dimethylamino)nitrosobenzene, MD simulations were performed in a cubic box with TIP3P water molecules to investigate its dynamics in an aqueous solution. nih.gov The system was neutralized with sodium and chloride ions and energy-minimized before the production run in the NPT ensemble. nih.gov Such simulations can reveal the preferred conformations of the molecule and the nature of its interactions with surrounding water molecules, including hydrogen bonding. nih.govmdpi.com

MD simulations are also valuable for studying the encapsulation of guest molecules within host systems. For example, the interactions of 4-(N,N-dimethylamino)nitrosobenzene with host molecules like octa acid have been investigated computationally to understand the effects of confinement on its dynamics. nih.govresearchgate.net These simulations can provide insights into the stability of host-guest complexes and the orientation of the guest molecule within the host cavity. miami.eduresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. chemrxiv.orgoncotarget.com For this compound, theoretical calculations can predict its UV-visible absorption spectra, which are characterized by n→π* and π→π* transitions. nih.govresearchgate.net

Time-dependent density functional theory (TD-DFT) is a common method for calculating excitation energies and oscillator strengths. chemrxiv.org The calculated spectra can be compared with experimental spectra recorded in different solvents to assess the accuracy of the computational approach and to understand the influence of the solvent on the electronic transitions. For 4-(N,N-dimethylamino)nitrosobenzene, it has been observed that both the n→π* and π→π* optical transitions are solvent-dependent. nih.govresearchgate.net

NMR spectroscopy is another powerful technique for characterizing this compound. nih.gov Theoretical calculations can predict NMR chemical shifts, although this is a more computationally intensive task. The comparison of experimental and computed NMR data can provide detailed information about the molecular structure and dynamics, such as the rotational barriers of the C-NO and C-NMe2 bonds. acs.orgnih.gov In the case of 4-(N,N-dimethylamino)nitrosobenzene, variable temperature NMR experiments have been used to measure the rotational barriers in different environments. acs.orgnih.gov

| Spectroscopic Data for p-(Dimethylamino)nitrosobenzene | |

| Technique | Observation |

| UV-Visible | n→π* and π→π* transitions are solvent dependent. nih.govresearchgate.net |

| ¹H NMR (in D₂O) | Methyl signal at δ 3.3 ppm. nih.gov |

| ¹H NMR (in CDCl₃) | Used as a solvent for NMR analysis. acs.org |

| ¹H NMR (in DMSO-d₆) | Used as a solvent for NMR analysis. nih.gov |

Theoretical Elucidation of Reaction Transition States and Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and mapping out reaction pathways. scispace.commit.edu For reactions involving nitroso compounds, theoretical calculations can provide insights into the energies of intermediates and transition states, helping to understand the kinetics and thermodynamics of the process.

For example, DFT calculations can be used to investigate the transition states for the rotation of the C-NO and C-N(CD₃)₂ bonds in this compound. These calculations can help to rationalize the experimentally observed rotational barriers. For the non-deuterated analog, a significant solvent effect on the C-NO bond rotation barrier has been reported, with a higher barrier in water compared to nonpolar solvents. acs.org This is attributed to the stabilization of the planar, dipolar ground state by hydrogen bonding with water. acs.org

Furthermore, theoretical methods can be applied to study the reactivity of the nitroso group in various chemical transformations. The computational modeling of transition structures can provide detailed geometric and energetic information that is often difficult to obtain experimentally. scispace.com

Charge Distribution and Reactivity Indices via Computational Methods

The charge distribution and reactivity indices of a molecule provide valuable information about its chemical behavior. These properties can be readily calculated using quantum chemical methods. The distribution of atomic charges in this compound reveals the electron-rich and electron-poor regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack. researchgate.net

The strong electron-donating nature of the dimethylamino group and the electron-withdrawing nature of the nitroso group lead to a significant polarization of the molecule. This is reflected in the calculated charge distribution, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen of the nitroso group, as well as on the atoms of the dimethylamino group.

Advanced Applications in Chemical Research and Materials Science

Role in Complex Organic Synthesis as a Reactive Intermediate or Precursor

p-(Dimethyl-d6-amino)nitrosobenzene is primarily recognized as a labeled intermediate in the synthesis of other complex molecules. clearsynth.comguidechem.com The presence of six deuterium (B1214612) atoms on the dimethylamino group provides a distinct mass signature, making it an ideal internal standard or tracer in analytical methodologies like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.comlgcstandards.com

Its non-deuterated analog, p-(dimethylamino)nitrosobenzene, is a well-established reactive intermediate in the production of phenoxazine (B87303) dyes. The most notable example is its role as a precursor to Meldola Blue, a cationic dye used in the development of biosensors. pharmaffiliates.compharmaffiliates.com The synthesis involves the condensation of p-nitroso-N,N-dimethylaniline with another aromatic compound, typically a substituted naphthol. The nitroso group is a key functional group that participates directly in the cyclization reaction to form the heterocyclic dye structure.

The general reactivity of nitrosoarenes allows them to participate in various organic transformations, including cycloadditions and condensations, positioning them as versatile building blocks in organic synthesis. ucl.ac.ukdiva-portal.org

Table 1: Synthesis of Meldola Blue from p-(Dimethylamino)nitrosobenzene

| Reactant A | Reactant B | Product | Role of p-(Dimethylamino)nitrosobenzene |

| p-(Dimethylamino)nitrosobenzene | 7-Naphthol | Meldola Blue | Precursor/Reactive Intermediate |

This interactive table summarizes the key role of the compound as a building block in dye synthesis.

Application in Supramolecular Chemistry and Host-Guest Complexation

The non-deuterated form of the title compound, p-(dimethylamino)nitrosobenzene, has been employed as a guest molecule to probe the environments within supramolecular capsules. acs.orgnih.gov Its dynamic behavior, including monomer-dimer equilibrium and intramolecular bond rotations, is sensitive to the surrounding medium and confinement within a host molecule. acs.orgnih.gov

Research has shown that water-soluble hosts such as octa acid (OA), cyclodextrins (CDs), and cucurbit guidechem.comuril (CB7) can encapsulate p-(dimethylamino)nitrosobenzene and its analogs. acs.orgnih.govmiami.edu Unlike some other nitrosobenzenes that tend to form dimers in aqueous solutions, p-(dimethylamino)nitrosobenzene exists exclusively as a monomer, simplifying the study of its host-guest interactions. nih.gov

Upon encapsulation within an octa acid host, p-(dimethylamino)nitrosobenzene forms both 2:1 and 2:2 host-guest complexes. nih.gov This confinement within the host's cavity significantly restricts the intramolecular rotation around the C–N bonds, a phenomenon that can be observed using techniques like variable-temperature NMR. acs.orgnih.gov The binding is driven by factors including the hydrophobic effect and van der Waals interactions between the host and guest. instras.com

Table 2: Host-Guest Systems with p-(Dimethylamino)nitrosobenzene

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Key Findings |

| Octa Acid (OA) | p-(Dimethylamino)nitrosobenzene | 2:1 and 2:2 | Encapsulation restricts C-N bond rotation. acs.orgnih.gov |

| Cyclodextrins (CDs) | p-(Dimethylamino)nitrosobenzene | Not specified | Can encapsulate nitrosobenzene (B162901) monomers. acs.orgnih.gov |

| Cucurbit guidechem.comuril (CB7) | p-(Dimethylamino)nitrosobenzene | Not specified | Effective host for nitrosobenzene monomers in water. acs.orgnih.gov |

This interactive table details the supramolecular complexes formed and the resulting effects on the guest molecule.

Utilization as a Mechanistic Probe in Reaction Studies

The defining feature of this compound is its utility as a mechanistic probe, a direct result of its isotopic labeling. In chemical kinetics, substituting hydrogen with deuterium can alter reaction rates, an effect known as the kinetic isotope effect (KIE). Observing a KIE can help identify the rate-determining step of a reaction and elucidate the transition state structure. While specific KIE studies involving this exact molecule are not widely documented, its structure is designed for such applications.

More broadly, its non-deuterated counterpart is used as a probe molecule to understand complex chemical dynamics. For instance, studies on the rotation around the C–NO and C–NMe₂ bonds provide insight into resonance effects and the influence of the solvent environment. acs.orgnih.gov In aqueous solutions, the barrier to rotation for the C–NO bond is significantly higher than in nonpolar solvents, a finding attributed to the stabilization of the planar ground state by water. acs.org

The use of the deuterated version, this compound, would be particularly advantageous in ¹H NMR studies of complex mixtures or in reactions where its non-deuterated analog is also present. The deuterium labeling shifts the resonance of the methyl protons out of the typical ¹H spectrum, allowing for unambiguous tracking of the labeled molecule or simplification of complex spectra. This makes it an excellent tracer for studying reaction pathways. clearsynth.comguidechem.com

Table 3: Mechanistic Insights from Studies on p-(Dimethylamino)nitrosobenzene

| Dynamic Process Studied | Experimental Technique | Key Insight |

| C–NO and C–NMe₂ Bond Rotation | Variable-Temperature NMR | The rotational energy barrier is solvent-dependent; encapsulation in a host restricts rotation. acs.org |

| Monomer-Dimer Equilibrium | ¹H NMR and UV-Vis Spectroscopy | The electron-donating amino group disfavors dimerization compared to other nitrosobenzenes. acs.orgnih.gov |

This interactive table highlights how the compound is used to investigate fundamental molecular dynamics.

Integration into Advanced Materials Design and Functionalization (e.g., as a component in sensors or switchable materials)

The most direct application of p-(dimethylamino)nitrosobenzene in advanced materials is through its role as a precursor to functional dyes used in sensor technology. clearsynth.compharmaffiliates.compharmaffiliates.com As previously mentioned, it is a key intermediate in the synthesis of Meldola Blue. clearsynth.compharmaffiliates.com

Meldola Blue is utilized as a robust redox mediator in electrochemical biosensors. clearsynth.compharmaffiliates.com For example, it has been incorporated into sensors for the detection of lactate (B86563) in serum. clearsynth.compharmaffiliates.com In these devices, the dye facilitates electron transfer between an enzyme (like lactate oxidase) and the electrode surface, allowing for the quantitative measurement of the target analyte. The deuterated this compound serves as a labeled analog for use in the development and validation of analytical methods related to these sensors. clearsynth.comguidechem.com

Furthermore, the behavior of p-(dimethylamino)nitrosobenzene within supramolecular hosts hints at its potential use in switchable materials. The significant change in its dynamic properties (i.e., restricted bond rotation) upon encapsulation represents a form of molecular switching. acs.orgnih.gov This principle, where an external stimulus (host-guest binding) alters the physical properties of a molecule, is fundamental to the design of more complex molecular machines and functional materials.

Table 4: Application in Advanced Materials

| Material | Component Derived From Precursor | Function | Application |

| Electrochemical Biosensor | Meldola Blue | Redox Mediator | Lactate measurement in serum. clearsynth.compharmaffiliates.compharmaffiliates.com |

| Supramolecular Assembly | p-(Dimethylamino)nitrosobenzene | Guest Molecule | Model system for molecular switching. acs.orgnih.gov |

This interactive table shows the integration of the compound or its derivatives into functional materials.

Analytical Methodologies for Monitoring and Quantification in Complex Systems

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for separating p-(Dimethyl-d6-amino)nitrosobenzene from starting materials, byproducts, and impurities, thereby allowing for effective reaction monitoring and final product purity verification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroso compounds. researchgate.net It is employed for both purification, often in a semi-preparative setup, and for assessing the purity of the final compound. csic.es The progress of reactions, such as those involving the synthesis or transformation of nitrosoaromatics, can be meticulously tracked. csic.esrsc.org Thin-layer chromatography (TLC) is frequently used as a rapid, qualitative method to monitor the consumption of starting materials and the formation of products during a reaction. rsc.orgarkat-usa.org

Gas Chromatography (GC) is suitable for the analysis of thermally stable and volatile compounds like nitrosobenzenes. epa.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. epa.govepa.gov For purity assessment, GC can resolve the target compound from volatile impurities, providing a clear chromatogram from which purity can be calculated. Care must be taken in method development, as interactions with the analytical system, such as the use of hydrogen carrier gas with hot metal surfaces in an injector or detector, can potentially cause chemical transformations of nitroaromatic compounds. hpst.cz

Table 1: Illustrative Chromatographic Conditions for Analysis of Related Nitrosoaromatic Compounds

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Methanol/Water or Acetonitrile/Water gradients | UV-Vis (PDA), Chemiluminescence | Purity, Quantification, Reaction Monitoring researchgate.netcsic.es |

| GC | Capillary (e.g., Rxi-SVOCms) | Helium or Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity, Semivolatile Analysis epa.govrestek.com |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate mixtures | UV light (254 nm) | Rapid Reaction Monitoring rsc.orgarkat-usa.org |

Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures, such as environmental samples or biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of semivolatile organic compounds, including nitroaromatics, as outlined in EPA methodologies like 8270D. epa.govepa.gov The technique provides excellent separation and definitive identification based on mass spectra. The use of deuterated standards, such as nitrobenzene-d5, is recommended in these methods to improve quantification accuracy, highlighting the intended role of this compound as an internal standard. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing less volatile or thermally labile compounds. It is frequently used for the trace analysis of nitrosamines in various water samples. lcms.cz In these analyses, deuterated internal standards like N-nitrosodimethylamine-d6 (NDMA-d6) are added for precise quantification, a role directly analogous to that of this compound. lcms.cz LC-MS is also a primary tool for analyzing reaction mixtures and identifying unknown products in synthetic chemistry. vu.lt

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a state-of-the-art technique for the unambiguous structure elucidation of components within a complex mixture. It has been successfully applied to the analysis of highly polar nitroaromatic compounds in challenging matrices like groundwater from contaminated sites. oup.com While direct LC-NMR studies on this compound are not prevalent, detailed NMR studies on its non-deuterated analog have been conducted to investigate its molecular dynamics, such as bond rotation. nih.govacs.orgmiami.edu This demonstrates the utility of NMR in characterizing these molecules, which, when coupled with LC, allows for their identification in complex systems without prior isolation.

Table 2: Comparison of Hyphenated Techniques for Nitroso Compound Analysis

| Technique | Primary Application | Key Advantage | Reference Example |

|---|---|---|---|

| GC-MS | Analysis of volatile and semivolatile compounds | High resolution, established libraries, standard methods (EPA) | Analysis of semivolatile organics in environmental samples. epa.govepa.gov |

| LC-MS | Analysis of polar, non-volatile, or thermally labile compounds | Wide applicability, high sensitivity, crucial for quantification using isotopic standards | Trace analysis of nitrosamines in water using d6-labeled standards. lcms.cz |

| LC-NMR | Structure elucidation of compounds in complex mixtures | Provides definitive structural information without isolation | Identification of polar nitroaromatics in contaminated groundwater. oup.com |

Electrochemical Methods for Redox Potential and Reactivity Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties and reactivity of electroactive functional groups like the nitroso moiety in this compound. By studying the electrochemical behavior, one can determine formal potentials, assess the reversibility of electron transfer processes, and gain insight into the electronic distribution within the molecule. unibo.it

Studies on related nitro-aromatic compounds, such as nitrobenzimidazoles, have demonstrated the utility of CV in an aprotic medium to characterize the reduction of the nitro group. unibo.it Such experiments typically reveal one or more reduction potentials corresponding to the formation of radical anions and other reduced species. The potential at which these redox events occur is influenced by substituents on the aromatic ring, providing a complete picture of the molecule's electronic properties. unibo.it While specific data for this compound is not detailed, the methodology is directly applicable. The strong electron-donating dimethylamino group is expected to significantly influence the redox potential of the nitroso group compared to unsubstituted nitrosobenzene (B162901).

Table 3: Representative Electrochemical Data for Related Nitroaromatic Compounds

Data illustrates the type of information obtained from cyclic voltammetry, showing reduction potentials (Ep,red) for various nitrobenzimidazoles. The kinetics are noted as irreversible (irr) or reversible (rev).

| Compound Series | Ep,red1 (V) / Kinetics | Ep,red2 (V) / Kinetics |

|---|---|---|

| Nitrobenzimidazole 1a | –1.432 / irr | –1.908 / rev |

| Nitrobenzimidazole 1b | –1.361 / irr | –1.866 / rev |

| Nitrobenzimidazole 1c | –1.411 / irr | –1.907 / rev |

Spectrophotometric Assays for Reaction Progress and Product Analysis

UV-Visible spectrophotometry is a straightforward and effective method for monitoring reaction progress and analyzing products, especially for chromophoric molecules like this compound. The non-deuterated analog, p-(dimethylamino)nitrosobenzene, exhibits distinct absorption bands in the UV-visible spectrum corresponding to n → π* and π → π* electronic transitions. nih.govacs.org

Crucially, the positions of these absorption maxima are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org This property can be exploited to probe the local environment of the molecule and can be a useful diagnostic tool in reaction analysis. For instance, monitoring the change in absorbance at a specific wavelength (λmax) over time allows for the quantitative tracking of the reaction's progress. rsc.org Spectrophotometric assays, such as the Griess colorimetric analysis used for nitrite (B80452) quantification, can be adapted to measure the concentration of products from reactions involving nitroso compounds. rsc.org

Table 4: Solvent-Dependent UV-Visible Absorption Maxima (π → π*) for p-(Dimethylamino)nitrosobenzene

This table demonstrates the solvatochromic effect on the non-deuterated analog, which is indicative of the data obtainable for this compound.

| Solvent | λmax (nm) |

|---|---|

| Water | 420 |

| Methanol | 422 |

| Acetonitrile | 428 |

| Benzene | 447 |

Emerging Research Directions and Future Perspectives for Labeled Nitrosoarenes

Integration with Flow Chemistry and Automated Synthesis Research

The synthesis of nitrosoarenes, which can be intrinsically unstable, stands to benefit significantly from modern manufacturing technologies like flow chemistry and automated synthesis. nih.gov Continuous flow processes offer superior control over reaction parameters such as temperature and reaction time, improved mixing, and enhanced safety, which are crucial for handling reactive intermediates. x-chemrx.com While many nitrosoarenes are known to form dimers, altering their reactivity and stability, flow chemistry provides a robust solution for their on-demand generation and immediate use in subsequent reactions. nih.gov

A key opportunity lies in adapting existing flow chemistry routes for the synthesis of isotopically labeled compounds. For example, a continuous flow method based on the photochemical rearrangement of o-nitrophenylimines has been successfully developed for producing nitrosoarenes. nih.gov This methodology could be tailored for the synthesis of p-(Dimethyl-d6-amino)nitrosobenzene, enabling high-throughput and scalable production.

Furthermore, the integration of automated synthesis platforms, which use cartridge-based reagents and digital control, can streamline the production of labeled compounds. youtube.com Such systems can perform multi-step reactions and purifications with high reproducibility, making complex molecules like this compound more accessible to the wider research community. youtube.comurl.edu The combination of late-stage isotopic exchange reactions with flow synthesis represents a cost-effective and versatile strategy for generating labeled compounds efficiently. x-chemrx.com

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited precision over temperature and mixing | Precise control over key parameters x-chemrx.com |

| Safety | Higher risk with unstable intermediates nih.gov | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging and non-linear | Readily scalable for gram-quantity production nih.gov |

| Reproducibility | Can vary between batches | High, due to automated and consistent conditions url.edu |

| Integration | Difficult to integrate into multi-step processes | Easily coupled with downstream reactions/purification |

Exploration in Sustainable Chemistry Applications and Green Synthesis Methodologies

Modern synthetic chemistry is increasingly focused on developing environmentally benign and sustainable processes. Nitrosoarenes are valuable building blocks in organic chemistry, and developing green methods for their synthesis and application is a key research goal. rsc.orgrsc.org Photochemistry, in particular, is emerging as a powerful tool for green synthesis, as it often allows reactions to proceed under mild and eco-friendly conditions. nih.govresearchgate.net

Recent research has demonstrated the synthesis of nitrones from nitrosoarenes using visible light, a process that operates without the need for catalysts or additives. researchgate.net Applying such green methodologies to the synthesis and reactions of this compound could significantly reduce the environmental impact. These approaches align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents and harsh conditions. nih.gov The versatility of nitrosoarenes as both electrophiles and nucleophiles makes them ideal candidates for developing a wide range of sustainable synthetic transformations. rsc.orgresearchgate.net

Development of New Analytical Tools for Enhanced Mechanistic Understanding

Deuterium (B1214612) labeling is a cornerstone of mechanistic chemistry. chem-station.com The replacement of hydrogen with deuterium provides a powerful tool for elucidating reaction pathways through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down reaction rates if that bond is broken in the rate-determining step. chem-station.comnih.gov By using this compound in reactions, researchers can gain deep insights into complex mechanisms.

Isotopic labeling is crucial for:

Tracking Reaction Pathways: Following the deuterium label through a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) helps identify intermediates and final products. nih.gov

Investigating Kinetic Isotope Effects: Comparing the reaction rates of this compound with its non-deuterated counterpart can pinpoint bond-breaking and bond-forming steps in a reaction mechanism. chem-station.comnih.gov

Metabolomics Studies: In biological systems, deuterium-marked compounds can be used to trace metabolic pathways and identify metabolites. nih.gov

The development of more sensitive analytical techniques will further enhance the utility of labeled compounds. Advanced NMR and MS methods allow for the detection and quantification of deuterated species at very low concentrations, providing a clearer picture of intricate chemical and biological processes.

Theoretical Advances in Predictive Modeling for Complex Nitrosoarene Systems

Computational chemistry provides an invaluable tool for understanding the complex behavior of reactive species like nitrosoarenes. nih.gov Theoretical models and predictive modeling can be used to study the electronic structure, stability, and reactivity of these compounds. By incorporating deuterium into these models, scientists can accurately predict kinetic isotope effects and simulate reaction dynamics.

For a compound like this compound, computational studies can help to:

Model the influence of the six deuterium atoms on the molecule's vibrational frequencies and zero-point energy.

Predict how deuteration affects the transition states of reactions in which the compound participates.

Simulate the dimerization equilibrium between the nitroso monomer and its azodioxy dimer form, which is known to influence reactivity. nih.gov

These theoretical insights can guide experimental design, helping chemists to optimize reaction conditions and develop new synthetic applications for labeled nitrosoarenes. The synergy between computational prediction and experimental validation is a powerful paradigm for advancing the field.

Interdisciplinary Research Opportunities Leveraging Deuterium Labeling

The unique properties of deuterated compounds open up a wealth of opportunities for interdisciplinary research. The applications of this compound and other labeled nitrosoarenes extend far beyond traditional organic synthesis into fields such as medicine, materials science, and diagnostics. chem-station.com

One significant area is in pharmaceutical research, where deuterium modification can improve a drug's metabolic profile (ADME properties). nih.gov By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially leading to improved efficacy and a better safety profile. x-chemrx.comnih.gov

In diagnostics, deuterated molecules are being used as tracers in non-invasive imaging techniques like Deuterium Metabolic Imaging (DMI). nih.gov Furthermore, p-(Dimethylamino)nitrosobenzene is a known intermediate in the synthesis of Meldola Blue, which is used in biosensors. clearsynth.com The deuterated analogue, this compound, could be used to create isotopically distinct biosensors for specialized analytical applications. clearsynth.com

| Interdisciplinary Field | Role of Deuterium Labeling | Potential Application of this compound |

| Medicinal Chemistry | Enhance ADME properties of drugs nih.gov | Serve as a building block for deuterated pharmaceuticals with improved metabolic stability. |

| Metabolomics | Trace metabolic pathways nih.gov | Use as a tracer to study the biological fate of amino-nitroso compounds. |

| Medical Diagnostics | Non-invasive metabolic imaging (DMI) nih.gov | Development of deuterated probes for advanced in vivo imaging applications. |

| Analytical Chemistry | Internal standards for mass spectrometry x-chemrx.com | Serve as a precise internal standard for quantifying its non-labeled analogue. |

| Materials Science | Enhance optical properties and durability chem-station.com | Incorporation into polymers or electronic materials to study isotope effects on material properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.